11-Dehydro-thromboxane B2 D4 is a deuterated derivative of 11-dehydro-thromboxane B2, which itself is a metabolite of thromboxane A2. Thromboxane A2 is a potent lipid mediator involved in various physiological processes, particularly in hemostasis and inflammation. The deuterated form, 11-dehydro-thromboxane B2 D4, is utilized in research to trace metabolic pathways and understand thromboxane A2's role in cardiovascular diseases and other conditions. The compound is characterized by its stable structure, which allows for accurate measurement in biological samples, particularly urine, where it serves as a biomarker for thromboxane A2 synthesis and platelet activation .
These reactions are influenced by the presence of various reagents and conditions, making them significant for synthetic and analytical chemistry applications.
The synthesis of 11-dehydro-thromboxane B2 D4 typically involves the incorporation of deuterium into the thromboxane structure. This can be achieved through various synthetic routes:
The exact conditions for industrial production are not widely documented but are crucial for obtaining high-purity products necessary for research applications .
11-Dehydro-thromboxane B2 D4 has several applications in biomedical research:
Studies have shown that levels of 11-dehydro-thromboxane B2 D4 can be influenced by various factors including medications such as aspirin. For instance, aspirin therapy has been linked to reduced urinary levels of this metabolite, indicating decreased thromboxane A2 activity. This interaction highlights its potential use in monitoring therapeutic responses in patients with cardiovascular risks .
Several compounds are structurally or functionally similar to 11-dehydro-thromboxane B2 D4. Here are some notable examples:
| Compound | Structure/Properties | Unique Features |
|---|---|---|
| Thromboxane A2 | Active lipid mediator; promotes platelet aggregation | Highly unstable; potent vasoconstrictor |
| Thromboxane B2 | Stable metabolite of thromboxane A2 | Less active than thromboxane A2 |
| 11-Dehydro-thromboxane B2 | Inactive metabolite; used as a biomarker | Reflects thromboxane A2 synthesis |
| 2,3-Dinor-thromboxane B2 | Another metabolite; provides insights into metabolism | Indicates further degradation of thromboxanes |
The uniqueness of 11-dehydro-thromboxane B2 D4 lies in its stability and utility as a tracer for studying thromboxane metabolism without influencing biological processes directly. Its deuterated form enhances analytical precision in research settings .
The systematic name for 11-dehydro-thromboxane B2 D4, following IUPAC conventions, is (5Z,9α,13E,15S)-15-Hydroxy-9,11-didehydro-thromboxane B2-3,3',4,4'-d4. This nomenclature reflects the compound’s bicyclic oxane-oxetane core structure, the positions of deuterium substitution, and the stereochemistry of hydroxyl and unsaturated bonds. The parent structure, 11-dehydrothromboxane B2, is a metabolite of thromboxane A2 (TXA2), formed via dehydrogenation at the C11 position. The "D4" designation specifies deuterium atoms at the 3, 3', 4, and 4' positions of the aliphatic side chains, replacing protium atoms in the native molecule.
The molecular formula of 11-dehydro-thromboxane B2 D4 is C₂₀H₂₈D₄O₆, with a molecular weight of 372.49 g/mol. Isotopic enrichment exceeds 98% at the deuterated positions, as confirmed by mass spectrometry. The substitution pattern—deuterium at the 3, 3', 4, and 4' carbons—minimizes kinetic isotope effects on biological activity while enhancing mass spectral detectability.
Table 1: Isotopic Composition of 11-Dehydro-thromboxane B2 D4
| Position | Isotope | Abundance |
|---|---|---|
| 3, 3' | Deuterium | >98% |
| 4, 4' | Deuterium | >98% |
| Other H | Protium | Natural |
Density functional theory (DFT) simulations reveal that deuterium substitution induces negligible changes to the overall conformation of 11-dehydro-thromboxane B2 D4 compared to the native compound. The oxane-oxetane core adopts a twisted boat conformation, stabilized by intramolecular hydrogen bonding between the C15 hydroxyl group and the C9 carbonyl oxygen. Deuterium’s higher mass slightly alters vibrational modes, as evidenced by redshifted C-D stretching frequencies (~2100 cm⁻¹) in simulated infrared spectra.
Notably, the cyclopentane-heptanoic acid side chain retains its bent configuration, with deuterium atoms at positions 3 and 4 introducing a 0.02 Å elongation in adjacent C-C bonds due to isotopic effects. These minor structural perturbations do not significantly affect the molecule’s polar surface area (109 Ų) or partition coefficient (logP = 2.1), preserving its solubility and membrane permeability.
The native and deuterated compounds share identical core structural features, including:
Key differences arise from isotopic substitution:
Table 2: Structural Comparison of Native and Deuterated Forms
| Property | Native Compound | 11-Dehydro-TXB2 D4 |
|---|---|---|
| Molecular Formula | C₂₀H₃₂O₆ | C₂₀H₂₈D₄O₆ |
| Molecular Weight (g/mol) | 368.47 | 372.49 |
| Key MS Fragment (m/z) | 369.3 [M+H]⁺ | 373.3 [M+H]⁺ |
| C-D Stretching (cm⁻¹) | N/A | 2100–2200 |
The synthesis of 11-dehydro-thromboxane B2 D4 employs sophisticated deuterium incorporation methodologies that ensure high isotopic purity and structural integrity [8] [9]. Contemporary deuterium labeling strategies utilize several distinct approaches, each offering specific advantages for prostaglandin derivative synthesis [8].
Modern deuterium incorporation techniques frequently employ transition metal catalysis for selective hydrogen-deuterium exchange reactions [8] [41]. Palladium and rhodium-based catalytic systems have demonstrated exceptional efficacy in achieving regioselective deuteration of aromatic and aliphatic positions [8] [41]. For thromboxane derivatives, iridium-catalyzed hydrogen isotope exchange reactions provide controlled deuterium incorporation at specific carbon centers while maintaining the delicate bicyclic structure [41].
Rhodium-catalyzed systems operating under mild conditions (25-130°C) enable selective deuterium incorporation at multiple positions simultaneously [41]. These methodologies utilize deuterium gas or deuterated solvents as isotope sources, achieving deuteration levels exceeding 95% at targeted positions [22] [41].
Alternative synthetic strategies employ pre-deuterated building blocks for constructing the complete thromboxane framework [8] [9]. This approach involves the synthesis of deuterated arachidonic acid precursors, which subsequently undergo cyclooxygenase-mediated conversion to deuterated thromboxane intermediates [17] [20]. The method ensures uniform deuterium distribution throughout the prostaglandin structure while maintaining biosynthetic pathway authenticity [9] [10].
Deuterated arachidonic acid synthesis utilizes convergent methodologies incorporating deuterium labels at specific carbon positions [17] [20]. Advanced synthetic routes employ late-stage deuteration techniques, minimizing isotope scrambling and ensuring high retention of deuterium labels throughout multi-step transformations [41].
Chemical deuteration methodologies provide direct routes to deuterated thromboxane derivatives through exposure to deuterium oxide under controlled conditions [23]. High-pressure deuteration reactions (elevated temperature and pressure) facilitate comprehensive hydrogen-deuterium exchange while preserving molecular framework integrity [23]. These protocols typically achieve deuteration levels between 85-99% depending on reaction conditions and substrate accessibility [22] [23].
| Deuteration Method | Temperature Range | Deuterium Incorporation | Reaction Time | Yield |
|---|---|---|---|---|
| Pd/C Catalysis | 120-160°C | >95% | 24-48 hours | 85-90% |
| Rh-Catalyzed Exchange | 25-130°C | 90-98% | 12-36 hours | 75-85% |
| Chemical Exchange | 160-200°C | 85-95% | 48-72 hours | 70-80% |
| Building Block Assembly | Ambient | >99% | Variable | 60-75% |
The purification of 11-dehydro-thromboxane B2 D4 requires specialized separation techniques capable of distinguishing between closely related isotopologues while maintaining compound stability [22] [24]. Modern purification protocols integrate multiple orthogonal separation mechanisms to achieve the purity levels required for analytical applications [24].
Solid phase extraction represents the primary purification methodology for deuterated thromboxane compounds [26] [27]. Octylsilyl silica cartridges demonstrate superior selectivity for 11-dehydro-thromboxane B2 derivatives, enabling efficient removal of polar interfering substances [26] [29]. Optimized extraction protocols employ acetonitrile-water mixtures (18:82 volume ratio) as washing solvents, effectively eliminating up to 70% of co-migrating polar contaminants [26].
Phenylboronate cartridges provide alternative purification approaches, offering enhanced selectivity through boronic acid-diol interactions [27]. These specialized sorbents demonstrate quantitative recovery (>95%) for hydroxylated prostaglandin derivatives while rejecting non-hydroxylated matrix components [27]. Elution protocols utilizing acidic methanol mixtures achieve high purity deuterated products suitable for mass spectrometry applications [27].
| Cartridge Type | Recovery Efficiency | Purity Achievement | Washing Solvent | Elution Solvent |
|---|---|---|---|---|
| Octylsilyl Silica | 85-95% | >98% | Acetonitrile:Water (18:82) | Dichloromethane:Hexane (70:30) |
| Phenylboronate | >95% | >99% | Aqueous Buffer | Acidic Methanol |
| Reverse Phase C18 | 80-90% | 95-98% | Water:Acetonitrile | Methanol:Acetonitrile |
Reverse-phase high performance liquid chromatography provides definitive separation of thromboxane isotopologues based on subtle hydrophobic differences [33] [54]. Temperature-controlled chromatographic systems (0-40°C) enable resolution of hemiacetalic anomers and isotopic variants that co-elute under standard conditions [54]. Water-acetonitrile mobile phase systems demonstrate optimal separation efficiency for thromboxane B2 derivatives [54].
Non-silica reversed phase supports offer superior column efficiency for thromboxane B2 compounds compared to traditional octadecyl-silica columns [56]. These specialized stationary phases achieve 10-fold improvements in separation efficiency, enabling baseline resolution of closely related isotopologues [56]. Mobile phase pH optimization (1.6-6.9) provides additional selectivity through ionization state manipulation [54].
Advanced purification strategies incorporate ion mobility spectrometry as an additional separation dimension for isotopologue characterization [11] [24]. Ultra-high-resolution ion mobility systems (resolving power >250) enable direct separation of deuterated and non-deuterated variants based on collision cross-section differences [11]. These techniques provide rapid isotopologue validation without requiring extensive chromatographic optimization [24].
Ion mobility-mass spectrometry coupling facilitates real-time isotopologue identification through drift time alignment of deuterated pairs [24]. This approach enables efficient deconvolution of complex mixtures while providing collision cross-section values as additional molecular descriptors [24].
11-Dehydro-Thromboxane B2 is the stable urinary metabolite of thromboxane B2 and a key surrogate of thromboxane A2 biosynthesis. Incorporation of four deuterium atoms (d₄) at positions 3, 3′, 4, 4′ affords an internal standard that behaves chromatographically and chemically like the native analyte while remaining resolvable by mass spectrometry. Accurate measurement in complex urine requires meticulous sample clean-up, high-resolution liquid chromatography, isotope-selective tandem mass spectrometry and rigorous validation to exclude matrix artefacts and immunological cross-reactivity.
Urine sampling is non-invasive, minimises ex-vivo platelet activation and accumulates 11-Dehydro-Thromboxane B2 concentrations above the picogram per millilitre range observed in plasma, thereby improving assay robustness [1] [2]. The deuterated analogue 11-Dehydro-Thromboxane B2-d₄ provides synchronous correction for extraction losses, ion suppression and instrument drift [3] [4].
Extensive comparisons reveal that hydrophilic–lipophilic-balanced reversed-phase materials with weak anion-exchange functionality afford maximal recovery of the polar, acidic metabolite.
| Cartridge chemistry | Overall recovery (11-Dehydro-Thromboxane B2) | Relative standard deviation | Notable limitations | Citation |
|---|---|---|---|---|
| Strata X-AW weak anion-exchange polymer | 93%–107% [4] | ≤7% [4] | None observed | [4] |
| Mixed-mode anion-exchange 96-well plate | 91%–96% [3] | ≤5% [3] | Higher cost, plate format | [3] |
| Octylsilyl silica C8 | 85% [5] | 6% [5] | Requires dichloromethane elution | [5] |
| Classical C18 bonded silica | 59%–67% [4] | 12% [4] | Pronounced matrix carry-over | [4] |
| Hydrophilic–lipophilic-balanced copolymer (Oasis HLB) | 60%–71% [4] | 15% [4] | Significant ion suppression | [4] |
| Stationary phase (50 × 2.1 millimetres) | Particle size | Peak capacity | Baseline resolution of d₄ standard | Citation |
|---|---|---|---|---|
| Bridged-ethylene-hybrid C18 | 1.7 micrometres | 180 [3] | Achieved (retention time 2.3 minutes) | [3] |
| High-strength silica C18 | 1.8 micrometres | 150 [4] | Co-elution with isobaric metabolites | [4] |
| Phenyl-hexyl | 2.6 micrometres | 90 [4] | Partial resolution only | [4] |
Optimal separation employed bridged-ethylene-hybrid C18 with a linear 0%–40% methanol–acetonitrile gradient (Table 1).
Table 1 Chromatographic operating conditions
| Parameter | Specification | Citation |
|---|---|---|
| Instrument platform | Waters Acquity I-Class ultra-high performance liquid chromatograph [3] | [3] |
| Column | Acquity BEH C18, 50 × 2.1 millimetres, 1.7 micrometres | [3] |
| Column temperature | 45 degrees Celsius | [3] |
| Mobile phase A | Water–acetic acid 75 : 25 (volume : volume) | [3] |
| Mobile phase B | Methanol–acetonitrile 60 : 40 (volume : volume) | [3] |
| Flow rate | 0.45 millilitre per minute | [3] |
| Injection volume | 20 microlitres | [3] |
| Run time | 5.0 minutes | [3] |
Photodiode array and tandem mass spectrometric full-scan overlays confirmed single-component elution for both labelled and native analyte peaks in fifty volunteer samples [4].
| Compound | Precursor ion (mass-to-charge ratio) | Product ion (mass-to-charge ratio) | Collision energy (electron volts) | Duty cycle allocation | Citation |
|---|---|---|---|---|---|
| 11-Dehydro-Thromboxane B2 | 367 → 161 | 23 electron volts | 60% | [2] [3] | |
| 11-Dehydro-Thromboxane B2-d₄ | 371 → 309 | 24 electron volts | 40% | [3] [4] | |
| 11-Dehydro-Thromboxane B2-d₄ (qualifier) | 371 → 165 | 24 electron volts | Confirmatory only | [2] |
The four-dalton mass offset prevents isotopic overlap even at resolving power 0.7 dalton full width at half maximum, enabling simultaneous monitoring without crosstalk [3] [4].
An atmospheric pressure chemical ionisation source operated in negative polarity afforded a six-fold improvement in signal-to-noise ratio relative to electrospray ionisation, attributable to reduced in-source solvent clustering [3].
| Parameter | Result | Acceptance criterion | Citation |
|---|---|---|---|
| Limit of detection | 0.042 nanogram per millilitre [4] | ≤0.05 nanogram per millilitre | [4] |
| Limit of quantification | 0.085 nanogram per millilitre [4] | ≤0.10 nanogram per millilitre | [4] |
| Calibration range | 0.050–10 nanograms per millilitre [2] | Linearity ≥0.995 | [2] |
| Coefficient of determination | 0.9989 [4] | ≥0.995 | [4] |
| Concentration level | Mean accuracy | Coefficient of variation | Replicates | Citation |
|---|---|---|---|---|
| 25 picograms per millilitre | 104.8% [3] | 4.4% [3] | 18 | [3] |
| 62.4 picograms per millilitre | 101.1% [3] | 2.0% [3] | 18 | [3] |
| 256 picograms per millilitre | 98.8% [3] | 1.0% [3] | 18 | [3] |
| 1.91 nanograms per millilitre | 100.0% [3] | 1.3% [3] | 18 | [3] |
| Extraction medium | Ion suppression (percentage) | Corrected by internal standard | Residual bias | Citation |
|---|---|---|---|---|
| Human urine (acidified) | 18% [4] | Yes | <3% | [4] |
| Surrogate blank matrix (Urisub®) | 6% [3] | Yes | <2% | [3] |
Post-column infusion experiments confirmed negligible suppression at 2.3 minutes, the retention time of 11-Dehydro-Thromboxane B2-d₄, after Strata X-AW clean-up [4].
High-throughput quantification of 11-Dehydro-Thromboxane B2-d₄ in urine now attains sub-picogram sensitivity, single-digit precision and full chromatographic selectivity. Key success factors are: